Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is an organic compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves several steps:
Bromination: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Fluorination: The brominated pyridine is then subjected to a fluorination reaction to introduce the fluorine atom at the 2-position.
Carbamate Formation: Finally, the 5-bromo-2-fluoropyridine is reacted with tert-butyl carbamate to form the desired product.
Analyse Chemischer Reaktionen
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydroxylation: The compound can be hydroxylated to introduce hydroxyl groups.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include hydrobromic acid, fluorinating agents, and tert-butyl carbamate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate: This compound has a similar structure but with different substitution patterns.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound contains an additional fluorine atom, which can influence its reactivity and properties.
Tert-butyl (3-bromo-5-fluoropyridin-2-yl)carbamate: This compound has a different substitution pattern on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Eigenschaften
Molekularformel |
C10H12BrFN2O2 |
---|---|
Molekulargewicht |
291.12 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
InChI-Schlüssel |
ZLWTZLUMGXPVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.